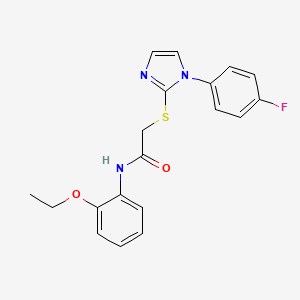

N-(2-乙氧基苯基)-2-((1-(4-氟苯基)-1H-咪唑-2-基)硫)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

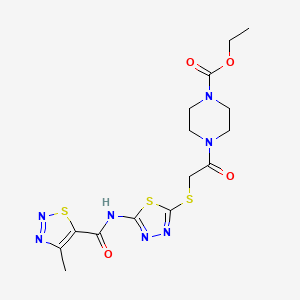

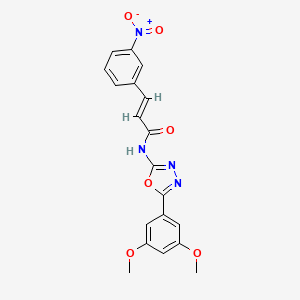

The compound "N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide" is a multifunctional molecule that is likely to possess a range of biological activities due to its structural features. It contains an imidazole ring, a common motif in many pharmaceuticals, linked to a thioacetamide group, which is known for its reactivity and potential biological activity. The presence of a fluorophenyl group could also contribute to the compound's properties, as fluorine atoms are often included in drug molecules to modulate their bioavailability and reactivity .

Synthesis Analysis

The synthesis of related thioamide compounds typically involves the condensation of amine precursors with various electrophiles. For example, the synthesis of imidazo[2,1-b]-1,3,4-thiadiazole derivatives involves the condensation of thiadiazolylamine with phenacyl bromide . Similarly, the synthesis of thioamide-based fluorophores involves the use of ethoxycarbonylpyrene and perylene thioamides as building blocks . Although the exact synthesis of "N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide" is not detailed in the provided papers, it is likely that a similar approach involving the reaction of an appropriate amine with a thioacylating agent could be employed.

Molecular Structure Analysis

The molecular structure of thioamide compounds is characterized by the presence of a sulfur atom double-bonded to a carbonyl carbon, which is a key functional group that can influence the electronic properties of the molecule. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which can participate in hydrogen bonding and metal coordination . The fluorophenyl group adds an electronegative element to the molecule, which can affect its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Thioamides are reactive intermediates that can undergo various chemical transformations. They can participate in cyclization reactions to form heterocyclic compounds, as seen in the synthesis of thiazole and thiadiazole derivatives . The presence of the ethoxyphenyl and fluorophenyl groups in the compound suggests that it could undergo electrophilic aromatic substitution reactions, where the electron-rich aromatic ring reacts with electrophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thioamide compounds are influenced by their functional groups. The fluorescence properties of thioamide-based dyes, for example, are determined by the nature of the substituents attached to the thioamide core. These compounds can exhibit solvatochromism, where the emission color changes with the polarity of the solvent, indicating potential intramolecular charge transfer (ICT) excited states . The antitumor activity of some thioamide derivatives suggests that they can interact with biological targets, leading to the inhibition of cell proliferation . The antioxidant and anti-inflammatory activities of thiazolidin-based thioamides further demonstrate the potential for diverse biological activities .

科学研究应用

抗癌应用

合成、分子建模和抗癌筛选:一项研究讨论了合成N-芳基-2-((6-芳基咪唑并[2,1-b]噻二唑-2-基)硫基)乙酰胺化合物及其结构和光谱特性,使用DFT计算进行分析。这些化合物对不同癌细胞系的细胞毒活性进行了评估,其中衍生物对乳腺癌显示出强效的细胞毒性结果,突显了它们作为抗癌剂的潜力 (Sraa Abu-Melha, 2021)。

抗菌活性

合成和抗菌活性:这项研究侧重于合成和表征N-(4-(1H-苯并(d)咪唑-2-基)-2-(4-羟基-6-甲基吡啶-2-基硫基)乙酰胺,并评估其抗菌活性,展示了该化合物在对抗细菌感染方面的潜力 (Kumaraswamy Gullapelli, M. Thupurani, G. Brahmeshwari, 2014)。

配位络合物和抗氧化活性

新型Co(II)和Cu(II)配位络合物:该研究合成了吡唑-乙酰胺衍生物及其配位络合物,研究了它们的结构和抗氧化活性。研究结果表明配体和配位络合物具有显著的抗氧化活性,为它们的潜在应用增添了新的维度 (K. Chkirate et al., 2019)。

抗炎活性

新型N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2,2-二甲基-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酰胺的合成:这项研究生产了显示出显著抗炎活性的衍生物,表明该化合物在开发抗炎药物方面的实用性 (K. Sunder, Jayapal Maleraju, 2013)。

PET示踪剂用于成像

碳-11标记的咪唑吡啶和嘌呤硫代乙酰胺衍生物的合成:该研究旨在开发新的潜在PET示踪剂用于成像,展示了该化合物在诊断成像中的多功能性以及对医学成像技术的潜在贡献 (Mingzhang Gao, Min Wang, Q. Zheng, 2016)。

属性

IUPAC Name |

N-(2-ethoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2S/c1-2-25-17-6-4-3-5-16(17)22-18(24)13-26-19-21-11-12-23(19)15-9-7-14(20)8-10-15/h3-12H,2,13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKZLMJVHUPKJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2499705.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2499711.png)

![4-{[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B2499714.png)

![2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B2499717.png)